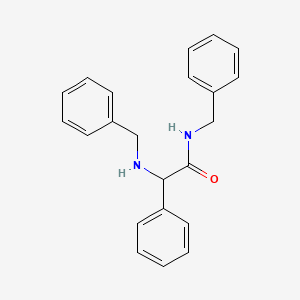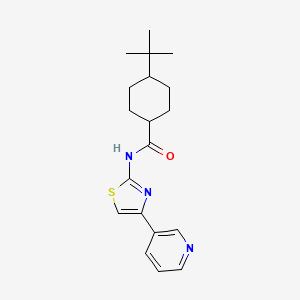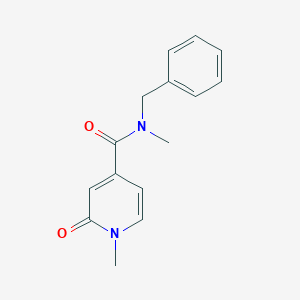
N-benzyl-2-(benzylamino)-2-phenylacetamide
Overview
Description
N-benzyl-2-(benzylamino)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to both the nitrogen and the carbon atoms of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-(benzylamino)-2-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide.
Another method involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(benzylamino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-benzyl-2-(benzylamino)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is conducted to investigate its potential as a drug candidate for the treatment of various diseases. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-2-(benzylamino)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethylamine: This compound is structurally similar but lacks the amide functional group. It is known for its psychoactive properties and is studied for its effects on the central nervous system.
N-benzyl-2-(benzylamino)ethanaminium: This compound has a similar structure but differs in the presence of an ammonium group. It is studied for its potential use in medicinal chemistry and drug development.
Uniqueness
N-benzyl-2-(benzylamino)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-(benzylamino)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)23-16-18-10-4-1-5-11-18/h1-15,21,23H,16-17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFBRMHBCMPQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[[4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7522768.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-thienylcarboxamide](/img/structure/B7522781.png)


![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B7522811.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-propan-2-ylbenzamide](/img/structure/B7522813.png)

![Dimethyl 2-[[2-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]oxyacetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7522827.png)
![6-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7522831.png)

![10-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-11-(4-ethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7522843.png)
![Morpholin-4-yl-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B7522851.png)
![N-benzyl-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzamide](/img/structure/B7522857.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B7522862.png)
